molecular formula C9H4F2O2 B2373815 4-Ethynyl-2,6-difluorobenzoic acid CAS No. 2132349-47-2

4-Ethynyl-2,6-difluorobenzoic acid

Cat. No.: B2373815
CAS No.: 2132349-47-2
M. Wt: 182.126
InChI Key: WBTTYPJHUWJGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C9H4F2O2 It is characterized by the presence of an ethynyl group attached to a benzoic acid core, which is further substituted with two fluorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2,6-difluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

    Deprotection: If ethynyltrimethylsilane is used, the resulting product will be a protected ethynyl compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2,6-difluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form the corresponding alkene or alkane.

    Coupling Reactions: The ethynyl group can also engage in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used alongside palladium in Sonogashira couplings.

    Fluoride Sources: Used for deprotection of ethynyl groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of the ethynyl group would yield a difluorobenzoic acid derivative with an alkene or alkane substituent.

Scientific Research Applications

4-Ethynyl-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology: Its derivatives may be explored for potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.

    Industry: It may be used in the development of new materials with specific chemical or physical properties

Mechanism of Action

The mechanism of action of 4-ethynyl-2,6-difluorobenzoic acid depends on its specific application. In general, the ethynyl group can act as a reactive site for further chemical modifications, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    2,6-Difluorobenzoic Acid: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    4-Ethynylbenzoic Acid: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.

    2,4,6-Trifluorobenzoic Acid: Contains an additional fluorine atom, which can further influence its chemical behavior.

Uniqueness: 4-Ethynyl-2,6-difluorobenzoic acid is unique due to the combination of the ethynyl group and the two fluorine atoms. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

4-ethynyl-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h1,3-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTTYPJHUWJGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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